molecular formula C14H11NO2 B3063929 4-(benzylideneamino)benzoic Acid CAS No. 820985-82-8

4-(benzylideneamino)benzoic Acid

Cat. No.: B3063929
CAS No.: 820985-82-8
M. Wt: 225.24 g/mol
InChI Key: MREPJQZHXSDMKL-UHFFFAOYSA-N
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Description

4-(Benzylideneamino)benzoic acid is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylideneamino)benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and benzaldehyde. The reaction is usually carried out in an ethanol solvent with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylideneamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 4-(benzylideneamino)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. For instance, its antidiabetic activity is linked to its interaction with enzymes involved in glucose metabolism. The compound can inhibit certain enzymes, leading to a reduction in blood glucose levels. Additionally, its antibacterial activity is thought to result from its ability to disrupt bacterial cell walls or interfere with essential bacterial enzymes .

Comparison with Similar Compounds

4-(Benzylideneamino)benzoic acid can be compared with other Schiff bases and related compounds:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, and its biological activity makes it a promising candidate for drug development and other applications.

Properties

IUPAC Name

4-(benzylideneamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-14(17)12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREPJQZHXSDMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350765
Record name 4-(benzylideneamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820985-82-8, 3939-41-1
Record name 4-(benzylideneamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BENZYLIDENEAMINO)BENZOIC ACID
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